molecular formula C8H7NO B018039 7-Hydroxyindole CAS No. 2380-84-9

7-Hydroxyindole

Cat. No. B018039
CAS RN: 2380-84-9
M. Wt: 133.15 g/mol
InChI Key: ORVPXPKEZLTMNW-UHFFFAOYSA-N
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Patent
US05514700

Procedure details

7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent b!indol-3(2H)-one (15.0 g) and cyclopropylamine (9.6 g) were dissolved in 300 ml toluene and cooled to -10° C. Titanium tetrachloride (6.3 g) dissolved in 50 ml toluene was added slowly to the first solution. The reaction mixture was allowed to come up to room temperature and stirred overnight. The next day another 1.5 equivalents of the amine (4.6 g) was added to the reaction mixture and the mixture was stirred for one hour. The reaction mixture was filtered through a pad of silica gel, eluting with 3:1 hexane/ethyl acetate, giving a yellow oil after removal of solvents. 3-Cyclopropylamino-4-methyl-1,2,3,4-tetrahydrocyclopent b!-indol-7-ol was isolated as a light yellow solid (3.3 g) after flash chromatography and recrystallization from ethyl acetate.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5]C=CC=2)[C:3](=[O:10])[CH2:2]1.[CH:11]1(N)[CH2:13][CH2:12]1>C1(C)C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[NH:1]1[C:2]2[C:13](=[CH:12][CH:5]=[CH:4][C:3]=2[OH:10])[CH:11]=[CH:9]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1CC(C2=CC=CC=C12)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
amine
Quantity
4.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6.3 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the first solution
CUSTOM
Type
CUSTOM
Details
to come up to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with 3:1 hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
giving a yellow oil
CUSTOM
Type
CUSTOM
Details
after removal of solvents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.